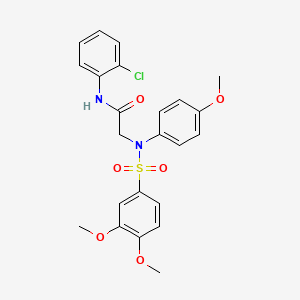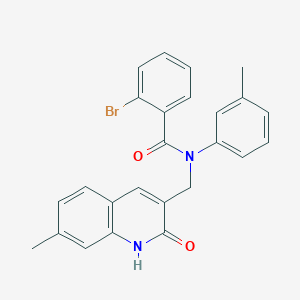
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively researched in recent years due to its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases, including cancer, inflammation, and viral infections. In
Wirkmechanismus
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor works by targeting the bromodomain and extraterminal (BET) family of proteins, which play a key role in gene transcription. By inhibiting the activity of these proteins, this compound inhibitor can prevent the expression of genes that are involved in cancer cell growth, inflammation, and viral replication. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound inhibitor has been found to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis. In addition, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound inhibitor has also been found to have antiviral effects, inhibiting the replication of viruses such as HIV and hepatitis B.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor is its high potency and selectivity. The compound has been found to be effective at low concentrations, making it a valuable tool for studying the role of BET proteins in various biological processes. However, one limitation of this compound inhibitor is its potential toxicity. The compound has been found to cause cell death in some non-cancerous cells, and its long-term effects on human health are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor. One area of focus is the development of more potent and selective inhibitors that can target specific BET proteins. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. In addition, researchers are exploring the use of this compound inhibitor in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of this compound inhibitor on human health, particularly with regard to its potential toxicity.
Synthesemethoden
The synthesis of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor involves the reaction of 2-bromo-N-(m-tolyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The yield of the reaction is typically high, and the purity of the product can be easily achieved through standard purification techniques.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound inhibitor has been found to be effective against viral infections, including HIV and hepatitis B.
Eigenschaften
IUPAC Name |
2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-6-5-7-20(12-16)28(25(30)21-8-3-4-9-22(21)26)15-19-14-18-11-10-17(2)13-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSJFEKSYSSZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
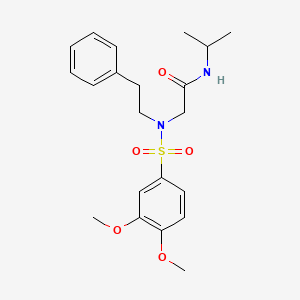
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7708833.png)
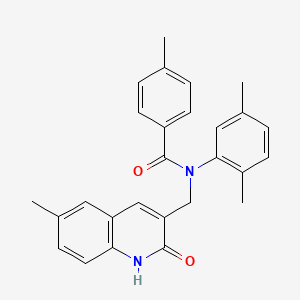
![1-(3-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7708844.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-propylacetamide](/img/structure/B7708878.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708888.png)
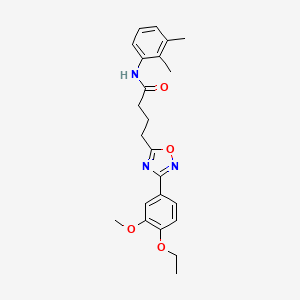
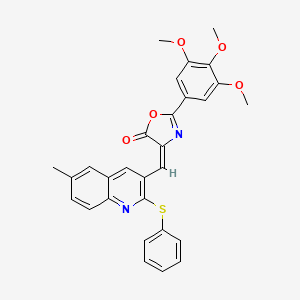
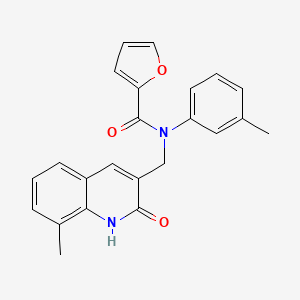
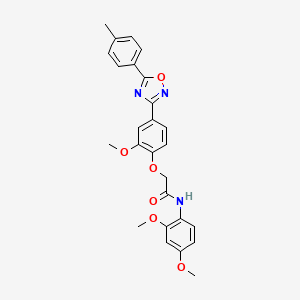
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7708926.png)
